Superior Oral Bioactivity: Direct Comparison with Unmodified Etilefrine in Human Trials
In a direct head-to-head clinical comparison, equimolar oral doses of etilefrine pivalate (Ep) were nearly twice as effective as unmodified etilefrine (E) at elevating systolic blood pressure in patients with orthostatic dysregulation. Diastolic pressure remained unchanged in both groups, indicating selective augmentation of cardiac output without increasing peripheral resistance [1].
| Evidence Dimension | Oral Efficacy (Systolic Blood Pressure Increase) |
|---|---|
| Target Compound Data | Nearly twice the activity of etilefrine |
| Comparator Or Baseline | Etilefrine (equimolar dose) |
| Quantified Difference | ~2-fold greater systolic BP elevation |
| Conditions | Human patients; orthostatic dysregulation; long-term oral trial |
Why This Matters
This 2-fold greater oral potency translates to lower required doses, improved patient compliance in long-term studies, and more consistent therapeutic effects—critical factors for both clinical research and formulation development.
- [1] Jansen W, Seibel K, Bühling M. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man. Arzneimittelforschung. 1985;35(7):1083-1085. PMID: 2864936. View Source
